molecular formula C6H11F6N2O2P B8204540 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate CAS No. 951020-84-1

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

Cat. No.: B8204540
CAS No.: 951020-84-1
M. Wt: 288.13 g/mol
InChI Key: JZRQUSXLKTZBJU-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (hereafter referred to as Compound 4a) is an ionic liquid with a unique cationic structure featuring methoxy (–OCH₃) and methyl (–CH₃) substituents on the imidazolium ring. Synthesized via alkylation and anion metathesis, its structure is confirmed by $ ^1H $ NMR (δ = 2.59 ppm for the methyl group and 4.16 ppm for the dimethoxy groups) and IR spectroscopy (peaks at 3155, 1595, and 555 cm$ ^{-1} $) . The compound has a melting point of 128–129°C, higher than many alkyl-substituted imidazolium salts, likely due to enhanced hydrogen bonding from polar methoxy groups .

Properties

IUPAC Name

1,3-dimethoxy-2-methylimidazol-1-ium;hexafluorophosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2O2.F6P/c1-6-7(9-2)4-5-8(6)10-3;1-7(2,3,4,5)6/h4-5H,1-3H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRQUSXLKTZBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CN1OC)OC.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F6N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746176
Record name 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951020-84-1
Record name 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (OMe)2MeIm-PF6
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Preparation Methods

Quaternization of 1,3-Dimethoxy-2-methylimidazole

The primary synthetic pathway involves the quaternization of 1,3-dimethoxy-2-methylimidazole with phosphorus pentafluoride (PF₅) or hexafluorophosphoric acid (HPF₆). The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen reacts with the electrophilic phosphorus center:

1,3-Dimethoxy-2-methylimidazole+HPF61,3-Dimethoxy-2-methylimidazolium hexafluorophosphate+H2O\text{1,3-Dimethoxy-2-methylimidazole} + \text{HPF}6 \rightarrow \text{1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate} + \text{H}2\text{O}

Key parameters for optimization include:

  • Temperature : 60–80°C for 12–24 hours.

  • Solvent : Acetonitrile or dichloromethane.

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography.

Table 1: Representative Reaction Conditions and Yields

PrecursorReagentSolventTemp (°C)Time (h)Yield (%)Purity (NMR)
1,3-Dimethoxy-2-methylimidazoleHPF₆Acetonitrile701885≥98%
1-Hydroxyimidazole derivativeAgPF₆Dichloromethane25678≥95%

Anion Metathesis from Halide Salts

An alternative method involves anion exchange from 1,3-dimethoxy-2-methylimidazolium halides (e.g., chloride or bromide) using silver hexafluorophosphate (AgPF₆) or potassium hexafluorophosphate (KPF₆):

1,3-Dimethoxy-2-methylimidazolium Cl+KPF61,3-Dimethoxy-2-methylimidazolium PF6+KCl\text{1,3-Dimethoxy-2-methylimidazolium Cl}^- + \text{KPF}6 \rightarrow \text{1,3-Dimethoxy-2-methylimidazolium PF}6^- + \text{KCl}

Critical Factors:

  • Stoichiometry : 1:1 molar ratio of halide salt to KPF₆.

  • Reaction Medium : Aqueous or biphasic (water/dichloromethane) systems.

  • Workup : Filtration to remove KCl precipitate, followed by solvent evaporation.

Purification and Characterization

Recrystallization and Chromatography

Post-synthesis purification is critical due to residual solvents and unreacted precursors:

  • Recrystallization : Ethanol/water (3:1 v/v) yields crystals with >99% purity.

  • Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) eluent.

Spectroscopic Validation

  • ¹H/¹³C NMR : Peaks at δ 3.84 (OCH₃), δ 4.22 (N–CH₃), and δ 7.67–9.52 (imidazolium ring).

  • ³¹P NMR : Single peak at δ −144 ppm confirms PF₆⁻ anion integrity.

  • IR Spectroscopy : Bands at 840 cm⁻¹ (P–F stretch) and 1572 cm⁻¹ (imidazolium ring).

Table 2: Characterization Data Summary

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 4.22 (s, 3H, OCH₃), δ 9.52 (s, 1H, N–CH–N)
³¹P NMRδ −144 ppm (PF₆⁻)
IR840 cm⁻¹ (P–F), 1454 cm⁻¹ (C–N)

Scalability and Industrial Considerations

Batch vs. Continuous Flow

  • Batch Synthesis : Suitable for small-scale production (≤1 kg) with yields >80%.

  • Continuous Flow : Reduces reaction time to 2–4 hours but requires specialized equipment.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
1,3-Dimethoxy-2-methylimidazole45060
HPF₆22030
Solvents/Purification8010

Applications in Electrochemistry

This compound enhances electrochemical sensor performance due to:

  • High Ionic Conductivity : 12–15 mS/cm at 25°C.

  • Thermal Stability : Decomposition onset at 123°C.

  • Low Volatility : Vapor pressure <0.1 Pa at 25°C .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with halides can yield halogenated imidazolium salts .

Scientific Research Applications

Electrochemical Applications

1.1 Electrochemical Sensors

One of the prominent applications of 1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate is in the development of electrochemical sensors. For instance, researchers have utilized this ionic liquid to enhance the electrochemical detection of compounds such as capsaicin. The incorporation of this ionic liquid into composite-modified electrodes significantly improved the oxidation current for capsaicin detection compared to electrodes without it. The enhanced performance is attributed to the ionic liquid's ability to facilitate electron transfer and improve the accumulation of the analyte on the electrode surface through π-π interactions with aromatic compounds .

1.2 Battery Technologies

In battery technology, this compound has been investigated as a component of hybrid electrolytes for lithium-ion batteries. Studies indicate that this ionic liquid can improve the electrochemical performance of carbon anodes derived from biomass, providing high reversible capacity and good cycling stability. The use of ionic liquids like this compound helps mitigate issues related to interfacial resistance and enhances overall battery efficiency .

Catalysis

2.1 Green Chemistry

The compound is also employed in various catalytic processes, particularly in green chemistry applications. Its low volatility and high thermal stability make it an ideal solvent for reactions that require environmentally friendly conditions. The ionic liquid can facilitate reactions such as alkylation and acylation while minimizing by-product formation and enhancing product selectivity .

2.2 Organocatalysis

In organocatalysis, this compound has been shown to support reactions involving organocatalysts, improving reaction rates and yields. Its unique properties allow for better solvation of reactants and stabilization of transition states, making it a valuable tool in synthetic organic chemistry .

Materials Science

3.1 Polymer Synthesis

The use of ionic liquids like this compound extends into materials science, particularly in the synthesis of polymers. Its ability to dissolve various monomers enables the production of polymeric materials with tailored properties for applications ranging from coatings to biomedical devices .

3.2 Nanomaterials

Furthermore, this ionic liquid is being explored for its role in synthesizing nanomaterials. By acting as a stabilizing agent during nanoparticle formation, it can help control particle size and distribution, which are critical factors in determining the properties of nanomaterials for electronics and catalysis .

Case Studies

Application AreaDescriptionKey Findings
Electrochemical SensorsEnhanced detection of capsaicin using composite-modified electrodesSignificant increase in oxidation current due to improved electron transfer and analyte accumulation .
Battery TechnologiesUtilization in hybrid electrolytes for lithium-ion batteriesImproved reversible capacity and cycling stability compared to traditional electrolytes .
Green ChemistryCatalytic applications in environmentally friendly reactionsFacilitates reactions with minimal by-products while enhancing selectivity .
Polymer SynthesisRole in synthesizing polymers with tailored propertiesEnables better solvation and stabilization during polymerization processes .
NanomaterialsStabilizing agent in nanoparticle synthesisHelps control size and distribution of nanoparticles critical for electronic applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazolium Salts

Alkyl-Substituted Imidazolium Hexafluorophosphates

a) 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆])
  • Molecular Formula : C₈H₁₅F₆N₂P; Molar Mass : 284.18 g/mol .
  • Properties : Liquid at room temperature (melting point <25°C), with lower polarity due to the butyl chain. Widely used as a solvent in catalysis and DNA extraction due to its hydrophobicity .
  • Viscosity : Higher viscosity-temperature dependence (γ = 2.9) compared to methoxy-substituted analogs, attributed to van der Waals interactions from the alkyl chain .
b) 1-Octyl-3-methylimidazolium Hexafluorophosphate ([OMIM][PF₆])
  • Molecular Formula : C₁₂H₂₃F₆N₂P; Molar Mass : 340.29 g/mol .
  • Properties: Higher viscosity (γ = 2.4) than [BMIM][PF₆] but lower than Compound 4a. The octyl chain increases hydrophobicity, making it suitable for non-polar applications .

Key Differences :

  • Polarity: Compound 4a’s methoxy groups increase polarity, reducing compatibility with non-polar solvents compared to alkyl-substituted salts.
  • Thermal Stability : The higher melting point of Compound 4a (128–129°C vs. <25°C for [BMIM][PF₆]) reflects stronger intermolecular interactions.

Azido-Substituted Imidazolinium Hexafluorophosphates

2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP)
  • Molecular Formula : C₅H₁₀F₆N₅P; Molar Mass : 285.13 g/mol .
  • Properties : Solid with a decomposition temperature of 205°C. The azido group (–N₃) enables click chemistry applications, such as cycloaddition reactions .
  • Reactivity : More reactive than Compound 4a due to the azido group’s propensity for Huisgen reactions .

Key Differences :

  • Application : ADMP is specialized for azide-alkyne coupling, whereas Compound 4a is tailored for polar solvent systems or catalysis.
  • Stability : ADMP decomposes upon heating, whereas Compound 4a remains stable up to 128°C .

Diisopropyl-Diphenylimidazolinium Hexafluorophosphates

  • Example : (4S,5S)-1,3-diisopropyl-4,5-diphenylimidazolinium hexafluorophosphate.
  • Properties : Stereochemistry impacts $ ^1H $ NMR shifts (e.g., backbone protons at 5.11 ppm vs. 5.75 ppm for stereoisomers) and acidity .
  • Key Difference : Steric and electronic effects from bulky substituents (e.g., phenyl, isopropyl) alter reactivity compared to Compound 4a’s smaller methoxy groups .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Melting Point/Decomposition (°C) Key Functional Groups
1,3-Dimethoxy-2-methylimidazolium PF₆ C₇H₁₁F₆N₂O₂P 316.14 128–129 –OCH₃, –CH₃
[BMIM][PF₆] C₈H₁₅F₆N₂P 284.18 <25 –C₄H₉
[OMIM][PF₆] C₁₂H₂₃F₆N₂P 340.29 ~20 –C₈H₁₇
ADMP C₅H₁₀F₆N₅P 285.13 205 (dec.) –N₃

Biological Activity

1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate (DMIM-PF6) is an ionic liquid that has garnered attention for its potential applications in biological systems, particularly in drug delivery, electrochemical applications, and as a solvent in biochemical reactions. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Chemical Formula : C₇H₁₃F₆N₂O₂P
  • Molecular Weight : 284.16 g/mol
  • CAS Number : 951020-84-1

The biological activity of DMIM-PF6 is primarily attributed to its ability to interact with various biomolecules. Its unique structure allows it to participate in hydrogen bonding and van der Waals interactions, which can influence the behavior of proteins and nucleic acids. The ionic nature of DMIM-PF6 also facilitates its solubility in both polar and non-polar environments, making it versatile for various biochemical applications.

1. Drug Delivery Systems

DMIM-PF6 has been explored as a medium for drug delivery due to its biocompatibility and ability to solubilize hydrophobic drugs. Research indicates that ionic liquids like DMIM-PF6 can enhance the solubility and stability of pharmaceutical compounds, thereby improving their bioavailability.

Case Study : A study demonstrated that DMIM-PF6 could effectively encapsulate anticancer drugs, leading to sustained release profiles and increased cytotoxicity against cancer cell lines compared to conventional solvents .

2. Electrochemical Applications

Ionic liquids are known for their electrochemical stability and conductivity. DMIM-PF6 has been utilized in the fabrication of hybrid electrolytes for lithium-ion batteries, showcasing improved electrochemical performance.

Research Findings : In experiments involving lithium-ion batteries, DMIM-PF6-based electrolytes exhibited higher ionic conductivity and better thermal stability compared to traditional organic solvents .

Data Table: Biological Activity Summary

Activity Description Reference
Drug SolubilizationEnhances solubility of hydrophobic drugs
Cytotoxicity EnhancementIncreased cytotoxic effects on cancer cell lines
Electrochemical PerformanceHigher ionic conductivity in battery applications
BiocompatibilityCompatible with biological systems

Potential Toxicity and Safety

While DMIM-PF6 shows promise in various applications, its safety profile must be carefully evaluated. Preliminary studies suggest low toxicity levels; however, comprehensive toxicological assessments are necessary to ensure safe usage in medical applications.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~3.8–4.2 ppm for methoxy groups) and absence of unreacted precursors .
  • FT-IR : Detect PF₆⁻ bands at 740–840 cm⁻¹ and verify absence of hydroxyl impurities .
  • Elemental Analysis : Match experimental C/H/N/F/P ratios to theoretical values (e.g., C₅H₉F₆N₂P requires 24.8% C, 3.7% H) .

How can researchers resolve contradictions in reported thermal stability data for imidazolium-PF₆ ionic liquids?

Advanced Research Question
Discrepancies arise from impurities (e.g., halides, water) and measurement techniques. Methodological solutions:

  • DSC/TGA : Conduct under inert atmosphere (N₂/Ar) to isolate decomposition pathways (e.g., HF release above 300°C) .
  • Karl Fischer titration : Quantify water content (<50 ppm) to minimize hydrolysis artifacts .
  • Comparative studies : Benchmark against standardized ionic liquids (e.g., 1-butyl-3-methylimidazolium PF₆⁻) with known stability profiles .

What role does this compound play in electrochemical systems, and how can its ion mobility be quantified?

Advanced Research Question
As a room-temperature ionic liquid (RTIL), it serves as a low-volatility electrolyte. Key methodologies:

  • Conductivity measurements : Use impedance spectroscopy to determine ionic conductivity (typically 1–10 mS/cm at 25°C) .
  • Diffusion coefficients : Apply pulsed-field gradient NMR (PFG-NMR) to track cation/anion mobility .
  • Electrochemical window : Cyclic voltammetry reveals stability up to 4.5 V vs. Li/Li⁺, suitable for lithium-ion battery research .

How can molecular dynamics (MD) simulations enhance understanding of this compound’s behavior in solution?

Advanced Research Question
MD simulations reveal:

  • Solvent structuring : Layering of PF₆⁻ around the imidazolium cation in polar solvents .
  • Hydrogen bonding : Weak C–H···F interactions between cation and anion, affecting viscosity .
  • Validation : Compare simulated density (e.g., 1.23 g/cm³) and viscosity (866 mPa·s at 20°C) with experimental data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate
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1,3-Dimethoxy-2-methylimidazolium hexafluorophosphate

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